molecular formula C10H10N2O3 B1345951 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- CAS No. 75655-44-6

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-

货号: B1345951
CAS 编号: 75655-44-6
分子量: 206.2 g/mol
InChI 键: KTUDVLVVDHKDTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature of 2,3-Dihydro-2-oxo-1H-Benzimidazole-1-propanoic Acid

The compound 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid possesses a well-defined chemical identity that reflects its complex heterocyclic structure. According to authoritative chemical databases, this compound is assigned the Chemical Abstracts Service registry number 75655-44-6 and maintains the molecular formula C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid, which precisely describes its structural composition.

The compound exhibits multiple synonymous names that reflect different naming conventions and structural perspectives. These include 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-, 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid, and 3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid. The compound has also been referenced in pharmaceutical literature under the designation R 40385, indicating its potential therapeutic relevance.

Chemical Property Value
Chemical Abstracts Service Number 75655-44-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
PubChem Compound Identifier 156358
International Union of Pure and Applied Chemistry Name 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid
Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O

The structural features of this compound include a benzimidazole ring system where the nitrogen atom at position 1 is substituted with a propanoic acid chain, while position 2 bears an oxo substituent that forms a lactam-like structure. This configuration results in a 2,3-dihydro-2-oxo-1H-benzimidazole core, which represents a saturated version of the benzimidazole system with enhanced pharmaceutical potential.

Historical Development of Benzimidazole-Based Carboxylic Acid Derivatives

The historical development of benzimidazole-based carboxylic acid derivatives traces back to the pioneering research on vitamin B₁₂, during which the benzimidazole nucleus was first discovered and recognized as a stable platform for drug development. This initial discovery in the 1940s marked the beginning of systematic investigations into benzimidazole chemistry, with early researchers recognizing the potential of these heterocyclic systems to provide biological responses similar to purines.

The evolution of benzimidazole carboxylic acid derivatives gained significant momentum in the 1950s and 1960s when Brink et al. identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ and demonstrated that various derivatives possessed vitamin B₁₂-like activity. This breakthrough led to intensive research efforts focused on exploring the benzimidazole nucleus for numerous therapeutic applications. During the 1960s, Fort et al. reported the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton et al. identified 2-trifluoro benzimidazoles as potent decouplers of oxidative phosphorylation in mitochondria.

The development of specific carboxylic acid derivatives within the benzimidazole family progressed through systematic structure-activity relationship studies. Research conducted in the 1970s and 1980s focused on understanding how carboxylic acid functionality could be incorporated into benzimidazole structures to enhance their pharmaceutical properties. The synthesis of 3-(1H-benzimidazole-2) propanoic acid derivatives, commonly known as Procodazol derivatives, emerged as a significant milestone in this development.

Historical Period Key Development Research Focus
1940s Discovery of benzimidazole nucleus in vitamin B₁₂ research Initial biological activity investigations
1950s-1960s Identification of vitamin B₁₂-like activity in derivatives Structure-activity relationship studies
1960s Discovery of proton pump inhibitor properties Therapeutic applications exploration
1970s-1980s Development of carboxylic acid derivatives Pharmaceutical optimization
1990s-2000s Advanced synthetic methodologies Improved synthesis and yield optimization
2010s-Present One-pot synthesis and green chemistry approaches Sustainable and efficient production methods

Contemporary research in the 21st century has focused on developing more efficient and environmentally friendly synthetic approaches to these derivatives. The introduction of 1-hydroxybenzotriazole-promoted methodologies represents a significant advancement, providing mild reaction conditions and eliminating the need for acid co-solvents while maintaining high yields and broad substrate scope. These modern synthetic approaches have enabled researchers to prepare extensive libraries of benzimidazole carboxylic acid derivatives for systematic biological evaluation.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates

The significance of 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid and related derivatives in heterocyclic chemistry stems from their unique structural properties and versatile reactivity patterns that make them valuable building blocks for pharmaceutical synthesis. Benzimidazole derivatives are among the most frequently utilized ring systems for small molecule drugs approved by regulatory authorities, reflecting their importance in contemporary medicinal chemistry. The compound class exhibits remarkable diversity in biological activities, encompassing roles as angiotensin II receptor blockers, anthelmintic agents, antihistamines, proton-pump inhibitors, and antipsychotic medications.

The pharmaceutical intermediate applications of these compounds are particularly noteworthy due to their ability to serve as precursors for more complex therapeutic agents. Research has demonstrated that benzimidazole carboxylic acid derivatives can be efficiently converted into various pharmacologically active compounds through well-established synthetic transformations. The presence of both the benzimidazole heterocycle and the carboxylic acid functionality provides multiple sites for chemical modification, enabling the systematic optimization of pharmacological properties through structure-activity relationship studies.

Recent synthetic methodologies have significantly enhanced the utility of these compounds as pharmaceutical intermediates. The development of one-pot conversion processes from carboxylic acids to benzimidazoles has streamlined the preparation of diverse structural analogs, facilitating rapid exploration of chemical space for drug discovery applications. These methods demonstrate broad substrate scope, successfully converting indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids into corresponding benzimidazoles with yields ranging from 80 to 99 percent.

Application Category Specific Uses Research Impact
Pharmaceutical Intermediates Synthesis of therapeutic agents Enhanced drug discovery efficiency
Synthetic Chemistry Building blocks for complex molecules Improved synthetic accessibility
Medicinal Chemistry Structure-activity relationship studies Optimized pharmacological properties
Process Chemistry Large-scale pharmaceutical production Cost-effective manufacturing
Chemical Biology Biological probe development Enhanced understanding of biological systems

The heterocyclic chemistry significance extends to the compound's role in advancing synthetic methodologies. The benzimidazole-propanoic acid system has served as a model substrate for developing new synthetic transformations and reaction conditions. Research has shown that the acidic hydrogen atoms of the methylene groups in these compounds can participate in condensation reactions with aromatic aldehydes, leading to the formation of lactam derivatives with potential therapeutic properties. These reactivity patterns have contributed to the broader understanding of heterocyclic chemistry and have informed the design of new synthetic strategies for related compound classes.

属性

IUPAC Name

3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDVLVVDHKDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226570
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75655-44-6
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075655446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-, commonly referred to as 1-EBIO, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological profile, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1H-Benzimidazole-1-propanoic acid features a benzimidazole ring structure that contributes to its biological activity. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a CAS number of 75655-45-7. The compound is synthesized through various methods, including condensation reactions involving substituted benzimidazoles and propionic acid derivatives .

The biological activity of 1H-Benzimidazole-1-propanoic acid is primarily attributed to its interaction with specific molecular targets, including ion channels and receptors.

  • Ion Channel Activation : 1-EBIO acts as an activator of epithelial Ca²⁺-sensitive K⁺ channels. It has been shown to stimulate these channels in human carcinoma cells with an effective concentration (EC50) of approximately 490 μM .
  • Receptor Affinity : Research indicates that derivatives of this compound exhibit varying affinities for serotonin receptors (5-HT receptors), particularly the 5-HT(4) receptor, which is involved in gastrointestinal motility and neurotransmission . Compounds with specific substitutions on the benzimidazole ring have shown selective binding characteristics, enhancing their potential as therapeutic agents.

Biological Activities

The biological activities associated with 1H-Benzimidazole-1-propanoic acid include:

  • Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted the effectiveness of various substituted benzimidazoles against a range of bacterial strains, indicating that structural modifications can enhance their efficacy .
  • Antiviral Properties : Certain benzimidazole compounds have demonstrated antiviral activity, particularly against viruses that affect the gastrointestinal tract. This activity is thought to be linked to their ability to disrupt viral replication processes .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, studies have shown that certain benzimidazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication in cancer cells .

Case Studies

Several studies have investigated the pharmacological effects of 1H-Benzimidazole-1-propanoic acid:

  • Study on Ion Channel Activation : In a controlled experiment, 1-EBIO was applied to T84 human carcinoma cells, resulting in significant activation of Ca²⁺-sensitive K⁺ channels. This activation led to increased Cl⁻ secretion, suggesting potential applications in treating conditions like cystic fibrosis .
  • Serotonin Receptor Affinity Study : A series of derivatives were synthesized and tested for their affinity towards serotonin receptors. Compounds with alkyl substituents at the 3-position of the benzimidazole ring exhibited moderate to high affinity for the 5-HT(4) receptor, highlighting their potential as therapeutic agents in managing gastrointestinal disorders .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; structural modifications enhance efficacy.
AntiviralDisruption of viral replication processes; potential against gastrointestinal viruses.
AnticancerInhibition of topoisomerases; affects cancer cell proliferation pathways.
Ion Channel ActivationActivates Ca²⁺-sensitive K⁺ channels; increases Cl⁻ secretion in epithelial cells.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 75655-44-6
  • IUPAC Name : 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid

The compound features a benzimidazole ring that contributes to its biological activity and reactivity in chemical reactions.

Medicinal Chemistry Applications

1H-Benzimidazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits promising activity against various biological targets:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives can possess antibacterial and antifungal properties. For instance, studies have shown that modifications to the benzimidazole structure can enhance activity against Gram-positive and Gram-negative bacteria .
CompoundActivity TypeTarget OrganismReference
1H-Benzimidazole DerivativeAntibacterialStaphylococcus aureus
1H-Benzimidazole DerivativeAntifungalAspergillus niger

Biological Research Applications

The compound's interaction with biological systems makes it a valuable tool in research:

  • Enzyme Inhibition Studies : The benzimidazole moiety is known to interact with various enzymes, potentially inhibiting their activity. Studies have investigated the binding affinity of these compounds to serotonin receptors (e.g., 5-HT4), demonstrating selective inhibition which can be leveraged for drug design .

Case Study: Serotonin Receptor Affinity

A series of derivatives were synthesized to evaluate their binding affinity to serotonin receptors. Compounds with specific substituents on the benzimidazole ring showed varying degrees of selectivity and potency, highlighting the importance of structural modifications in enhancing receptor interactions.

Material Science Applications

In addition to biological applications, 1H-benzimidazole derivatives are explored for their utility in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength.

Data Table: Properties of Benzimidazole-Based Polymers

Polymer TypePropertyValueReference
Copolymer AThermal Stability250 °C
Copolymer BMechanical Strength50 MPa

相似化合物的比较

Structural Analogues and Their Properties

The following table compares 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- with three analogues:

Property Target Compound 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo- 1H-Benzimidazole-1-carbonyl chloride, 2,3-dihydro-3-methyl-2-oxo- 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid
CAS No. 75655-44-6 3273-68-5 65657-54-7 Not reported
Molecular Formula C₁₀H₁₀N₂O₃ C₁₁H₁₂N₂O₃ C₉H₇ClN₂O₂ C₂₁H₁₄N₂O₄
Molecular Weight (g/mol) 206.201 220.23 210.62 358.35
Substituents Propanoic acid chain Butanoic acid chain Carbonyl chloride, methyl group Benzoic acid, benzofuranone
Key Functional Groups Carboxylic acid, ketone Carboxylic acid, ketone Carbonyl chloride, methyl, ketone Carboxylic acid, benzofuranone
LogP 0.804 Not reported Not reported Not reported
Density (g/cm³) 1.367 Not reported Not reported Not reported

Structural and Functional Differences

Chain Length Variation: The butanoic acid analogue (CAS 3273-68-5) has an additional methylene group in its side chain compared to the target compound.

Electron-Withdrawing Groups :

  • The carbonyl chloride derivative (CAS 65657-54-7) replaces the carboxylic acid with a reactive chloride group, significantly altering its chemical reactivity. The presence of a methyl group at the 3-position further modifies steric and electronic properties, making this compound suitable for nucleophilic substitution reactions.

Aromatic Substituents: The benzofuranone-benzoic acid hybrid (described in ) introduces a fused benzofuranone ring system. This structural complexity enhances π-π stacking interactions and hydrogen-bonding capacity (PSA ~100 Ų estimated), likely improving crystallinity compared to the target compound.

准备方法

General Synthetic Strategy

The synthesis typically involves the functionalization of benzimidazolone derivatives or benzimidazole precursors with propanoic acid or its derivatives. The key steps include:

  • Formation of the benzimidazole ring system or use of preformed benzimidazolone.
  • Introduction of the propanoic acid side chain via alkylation or acylation.
  • Oxidation or lactam formation to achieve the 2-oxo-2,3-dihydro structure.

One-Pot Dehydration and Alkylation Method (Patent CN102603650A)

This method is a modern, industrially viable approach that avoids hazardous reagents like sodium hydride and reduces waste:

Stepwise Process:

Step Description Conditions Notes
1. Dehydration 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one is dehydrated Organic solvent (preferably methyl isobutyl ketone), acid scavenger, 100–120 °C, 1–3 hours Acid binding agent used in 1:1.2–1:1.4 molar ratio; avoids sodium hydride
2. Phase Separation and Alkylation Add 4-bromo-butyric acid ethyl ester, cool to 70–90 °C, add preheated water (40–60 °C), stir to separate phases Retain organic phase for next step One-pot process without intermediate isolation
3. Saponification Add alkali (sodium hydroxide), react at 45–80 °C under reduced pressure (150–200 mbar) Converts ester to acid Efficient conversion to propanoic acid derivative
4. Aftertreatment Acidify slowly with hydrochloric acid at 40–60 °C, then heat at 90–110 °C for 2–4 hours Filtration, washing, drying Final product purity 98–99% by HPLC, yield ~90%

Advantages:

  • One-pot synthesis reduces handling and contamination.
  • Avoids hazardous sodium hydride, improving safety.
  • Uses accessible raw materials and common solvents.
  • High yield and purity suitable for industrial scale.

Oxidation of 1-(3-chloropropyl)-2-substituted benzimidazole (Patent FR2563518A1)

This method involves oxidation of a chloropropyl-substituted benzimidazole intermediate to the corresponding benzimidazolone derivative:

Procedure:

  • React 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with 30% aqueous hydrogen peroxide.
  • Heat the mixture to reflux (approx. 78 °C for ethanol solvent) for 1–48 hours depending on scale.
  • Quench excess peroxide with sodium sulfite.
  • Remove solvent under reduced pressure.
  • Crystallize the product from 2-propanol/water mixture.

Yield and Purity:

  • Yields reported around 64–71%.
  • Melting point ~119 °C.
  • Product is 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazole-2-one, a key intermediate for further functionalization.

Alkylation of Benzimidazolone with Haloalkyl Propanoic Acid Esters

Earlier methods involve:

  • Deprotonation of benzimidazolone nitrogen with sodium hydride in dimethylformamide (DMF).
  • Reaction with 4-bromo-butyric acid ethyl ester at 20–25 °C for 4 hours.
  • Workup by ether extraction, washing, drying, and concentration.
  • Saponification of the ester to the acid.

This method achieves near quantitative yields but involves hazardous sodium hydride and generates significant waste, limiting industrial applicability.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
One-pot dehydration and alkylation (CN102603650A) 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one, acid scavenger, 4-bromo-butyric acid ethyl ester, NaOH 100–120 °C dehydration, 70–90 °C alkylation, 45–80 °C saponification ~90% Safe, one-pot, high purity, industrially scalable Requires careful temperature control
Oxidation of 1-(3-chloropropyl)-2-substituted benzimidazole (FR2563518A1) 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, H2O2 Reflux in ethanol, 1–48 h 64–71% Straightforward oxidation, moderate yield Longer reaction time, intermediate isolation needed
Alkylation with sodium hydride (US4585770) Benzimidazolone, sodium hydride, 4-bromo-butyric acid ethyl ester 20–25 °C, 4 h ~100% (intermediate) High yield Hazardous reagents, waste generation

Research Findings and Notes

  • The one-pot method using acid scavengers and organic solvents like methyl isobutyl ketone (MIBK) is preferred industrially due to safety and environmental benefits.
  • The dehydration step is critical and must be controlled to avoid side reactions.
  • Saponification under reduced pressure improves reaction efficiency and product purity.
  • The oxidation method using hydrogen peroxide is a mild and green approach but may require longer reaction times and purification steps.
  • Alkylation methods with sodium hydride, while effective, pose safety risks and are less favored in modern synthesis.
  • Analytical data such as melting points (185 °C for final product), HPLC purity (98–99%), and elemental analysis confirm the quality of the synthesized compound.

常见问题

Q. What are the recommended methods for synthesizing 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- in laboratory settings?

Methodological Answer: The synthesis of this compound can be achieved through multicomponent reactions (MCRs) involving condensation of o-phenylenediamine derivatives with α-keto acids or esters. For example, a general procedure involves reacting 2-aminobenzimidazole precursors with propiolic acid derivatives under acidic or basic catalysis, followed by cyclization . Key steps include optimizing reaction temperature (typically 80–120°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound, as evidenced by related benzimidazole derivatives in CAS entries .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the benzimidazole core (e.g., aromatic protons at δ 7.0–8.0 ppm) and the propanoic acid side chain (e.g., α-proton near δ 3.5–4.0 ppm). The 2-oxo group appears as a deshielded carbonyl carbon (~170–180 ppm in 13C^{13}C-NMR) .
  • IR : Confirm the presence of carbonyl (C=O) stretches at ~1650–1750 cm1^{-1} and N-H stretches (imidazole) at ~3200–3400 cm1^{-1} .
  • MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., C10_{10}H10_{10}N2_{2}O3_{3}, expected m/z ~206.07) and fragmentation patterns consistent with the benzimidazole backbone .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this benzimidazole derivative?

Methodological Answer: For high-resolution crystal structure determination:

  • Data Collection : Use synchrotron radiation or a high-flux X-ray source to enhance diffraction quality, especially for small crystals.
  • SHELX Workflow :
    • SHELXD : Employ dual-space methods for phase problem resolution, leveraging the compound’s heavy atoms (e.g., sulfur or halogens, if present) .
    • SHELXL : Refine the structure using rigid-bond restraints for the benzimidazole ring and anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (<5%) and CheckCIF/PLATON analysis .
  • Challenges : Address potential twinning or disorder in the propanoic acid side chain by applying restraints to bond lengths and angles .

Q. What strategies resolve contradictions in reactivity data when modifying substituents on the benzimidazole core?

Methodological Answer:

  • Comparative DFT Studies : Use density functional theory (DFT) to model electronic effects of substituents (e.g., electron-withdrawing groups at position 5) on reactivity. Compare calculated reaction pathways (e.g., nucleophilic attack at the 2-oxo group) with experimental yields .
  • Controlled Kinetic Experiments : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps. For example, steric hindrance from bulky substituents may slow cyclization, requiring elevated temperatures .
  • Cross-Validation : Replicate synthesis under inert atmospheres (e.g., argon) to rule out oxidation side reactions, which may cause discrepancies in reported yields .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with high binding affinity to ATP-binding pockets, guided by structural analogs like rabeprazole-related compounds .
  • QSAR Analysis : Develop quantitative structure-activity relationship (QSAR) models correlating substituent properties (e.g., logP, Hammett σ) with in vitro activity data. Validate models using leave-one-out cross-validation (LOOCV) .
  • ADMET Prediction : Employ SwissADME or ADMET Predictor to assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in the design phase .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。